molecular formula C10H4BrF4N B1337929 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline CAS No. 596845-30-6

2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

Cat. No. B1337929
M. Wt: 294.04 g/mol
InChI Key: YIJYXAAALOPGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline" is a quinoline derivative characterized by the presence of bromo, fluoro, and trifluoromethyl groups on its aromatic quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The specific substitution pattern on the quinoline ring can significantly influence the compound's physical properties, reactivity, and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, which are structurally related to the compound of interest, has been achieved through Sonogashira coupling reactions, yielding moderate to good yields . The precursor 6-bromoquinolines, which are key intermediates for such compounds, are obtained from intramolecular cyclization reactions . Similarly, the synthesis of 4-(trifluoromethyl)quinoline derivatives has been reported, where the key step involves the condensation of trifluoroacetoacetate with anilines followed by cyclization and subsequent functional group transformations .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of a related compound, 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, was determined using X-ray diffraction, revealing that it crystallizes in the triclinic system . The molecular geometry, such as torsional angles and the presence of electron-withdrawing groups like trifluoromethyl, can influence the compound's behavior, including its liquid crystal properties .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are often influenced by the substituents on the quinoline ring. For instance, the presence of a trifluoromethyl group can enhance the efficiency of anodic alpha-fluorination reactions in the case of quinolyl sulfides . The reactivity of these compounds can also be tailored for the synthesis of a wide range of substituted quinolines, including those with amino, bromo, chloro, and other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are largely dependent on their molecular structure. The introduction of fluorinated groups, such as trifluoromethyl, can significantly alter the compound's properties, making them suitable for various applications, including potential agrochemical ingredients . The presence of electron-withdrawing groups can also affect the compound's antibacterial and antifungal activities, as seen in the case of 2,3-bis(bromomethyl)quinoxaline derivatives .

Scientific Research Applications

1. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical and pharmaceutical industries. They are primarily used for crop protection from pests .
  • Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary: Trifluoromethyl group-containing drugs have been approved by the FDA for use in the pharmaceutical industry .
  • Results or Outcomes: The outcomes of these drugs would be specific to each drug and its intended use. The source did not provide specific quantitative data or statistical analyses .

3. Antimalarial Drugs

  • Application Summary: The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
  • Results or Outcomes: These drugs have proven to be effective in the treatment of malaria .

4. Treatment of Heart Diseases

  • Application Summary: Flosequinan, a fluorinated quinoline, is one of the drugs of the new generation for the treatment of heart diseases .
  • Results or Outcomes: Flosequinan has shown promising results in the treatment of heart diseases .

5. Antineoplastic Drugs

  • Application Summary: The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . The antineoplastic drug Brequinar® and its analogs proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
  • Results or Outcomes: These drugs have shown promising results in the treatment of various diseases .

6. Agriculture and Liquid Crystals

  • Application Summary: A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
  • Results or Outcomes: These applications have shown promising results in their respective fields .

Safety And Hazards

“2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline” should be handled with care. Avoid contact with skin and eyes. In case of contact, wash with plenty of soap and water .

properties

IUPAC Name

2-bromo-6-fluoro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYXAAALOPGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454797
Record name 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

CAS RN

596845-30-6
Record name 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596845-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Reactant of Route 3
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Reactant of Route 6
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

Citations

For This Compound
1
Citations
O Lefebvre, M Marull… - European Journal of …, 2003 - Wiley Online Library
Under carefully controlled conditions, ethyl 4,4,4‐trifluoroacetoacetate (ethyl 4,4,4‐trifluoro‐3‐oxobutanoate) can be condensed with anilines and subsequently cyclized to give 4‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.